Demethylsonchifolin

Description

Properties

IUPAC Name |

(3aR,4R,6E,10E,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9+,12-5-,14-8+/t15-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPBGRHISQTQKP-AAUAWEGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C/C(=C\CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Demethylsonchifolin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Demethylsonchifolin, a sesquiterpenoid natural product. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound.

Chemical Structure and Properties

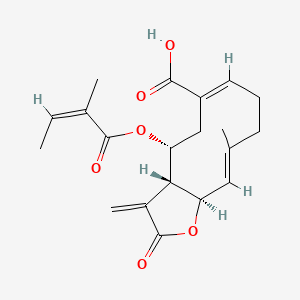

Demethylsonchifolin is a sesquiterpenoid lactone isolated from the plant Smallanthus sonchifolius. Its chemical structure is characterized by a complex fused ring system.

Chemical Formula: C₂₀H₂₄O₆[1]

Molecular Weight: 360.4 g/mol [1]

IUPAC Name: (3aR,4R,6E,10Z,11aR)-10-methyl-4-[(Z)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid[1]

Synonyms:

-

DeMethylsonchifolin[1]

-

(3aR,4R,6E,10E,11aR)-2,3,3a,4,5,8,9,11a-Octahydro-10-methyl-3-methylene-4-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxocyclodeca[b]furan-6-carboxylic acid[1]

-

Cyclodeca[b]furan-6-carboxylic acid, 2,3,3a,4,5,8,9,11a-octahydro-10-methyl-3-methylene-4-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-2-oxo-, (3aR,4R,6E,10E,11aR)-

A two-dimensional representation of the chemical structure of Demethylsonchifolin is provided below.

Physicochemical Properties:

| Property | Value | Reference |

| Boiling Point (Predicted) | 563.2 ± 50.0 °C | |

| Density (Predicted) | 1.21 ± 0.1 g/cm³ | |

| pKa (Predicted) | 4.49 ± 0.60 |

Isolation Protocol

Demethylsonchifolin is a natural product isolated from the herbs of Smallanthus sonchifolius. A general experimental protocol for the isolation of sesquiterpenoids from this plant involves bioassay-guided fractionation.

Experimental Workflow for Isolation:

Detailed Methodology (Hypothetical, based on similar compounds):

-

Plant Material: Air-dried and powdered leaves of Smallanthus sonchifolius are used as the starting material.

-

Extraction: The powdered leaves are subjected to extraction with a suitable organic solvent, such as dichloromethane, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions with different polarities.

-

Bioassay-Guided Selection: Each fraction is tested for a specific biological activity (e.g., cytotoxic, anti-inflammatory, or antimicrobial activity). Fractions showing significant activity are selected for further purification.

-

Purification: The active fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase to isolate the pure compound, Demethylsonchifolin.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Biological Activity and Potential Signaling Pathways

The biological activities of Demethylsonchifolin have not been extensively reported in the available literature. However, other sesquiterpenoid lactones isolated from Smallanthus sonchifolius have demonstrated various biological effects, suggesting potential areas of investigation for Demethylsonchifolin.

Potential Biological Activities (Inferred from related compounds):

-

Anticancer Activity: Many sesquiterpenoid lactones exhibit cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known activity of this class of compounds.

-

Antimicrobial Activity: Some sesquiterpenoids show activity against bacteria and fungi.

Potential Signaling Pathways of Interest:

Based on the activities of other natural products, the following signaling pathways are logical starting points for investigating the mechanism of action of Demethylsonchifolin.

Experimental Protocols for Biological Evaluation:

-

Cytotoxicity Assays:

-

MTT Assay: To determine the half-maximal inhibitory concentration (IC₅₀) of Demethylsonchifolin on various cancer cell lines. Cells are treated with different concentrations of the compound, and cell viability is measured colorimetrically.

-

-

Anti-inflammatory Assays:

-

Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Western Blot Analysis: To investigate the effect of Demethylsonchifolin on the expression of key inflammatory proteins such as COX-2 and iNOS, and on the phosphorylation status of proteins in the MAPK and NF-κB signaling pathways.

-

This technical guide serves as a foundational resource for researchers. Further in-depth studies are required to fully elucidate the biological activities and therapeutic potential of Demethylsonchifolin.

References

Demethylsonchifolin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its primary natural source, detailed methodologies for its extraction and isolation, and an exploration of its biological activities, with a focus on its cytotoxic and anti-inflammatory properties. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Natural Sources of Demethylsonchifolin

The primary natural source of Demethylsonchifolin identified to date is the semi-aquatic herbaceous plant Enhydra fluctuans , a member of the Asteraceae family. This plant is traditionally used in various cultures for its medicinal properties. While other sesquiterpene lactones are prevalent in the Asteraceae family, Enhydra fluctuans is a notable source of Demethylsonchifolin and related melampolide-type sesquiterpene lactones.

Isolation and Purification of Demethylsonchifolin

The isolation of Demethylsonchifolin from Enhydra fluctuans involves a multi-step process encompassing extraction and chromatography. The following protocol is a synthesized methodology based on established techniques for the isolation of sesquiterpenoids from plant materials.

Experimental Protocol: Extraction

A detailed protocol for the extraction of Demethylsonchifolin from the aerial parts of Enhydra fluctuans is outlined below.

2.1.1. Plant Material Preparation: The aerial parts of Enhydra fluctuans are collected, washed, and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

2.1.2. Extraction Procedure: Maceration is a common method for the extraction of thermolabile compounds.[1] The powdered plant material is subjected to extraction with methanol (B129727) at room temperature with periodic agitation. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield a crude methanol extract.

A general workflow for the extraction and initial fractionation is depicted in the following diagram:

Caption: General workflow for the extraction and fractionation of Enhydra fluctuans.

Experimental Protocol: Isolation by Chromatography

The crude extract or a specific fraction (e.g., the chloroform fraction) is then subjected to chromatographic separation to isolate Demethylsonchifolin. Column chromatography is a widely used technique for this purpose.

2.2.1. Column Chromatography: A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel. The crude extract is loaded onto the column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Demethylsonchifolin.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with Demethylsonchifolin from column chromatography can be further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water.

The general workflow for the isolation of Demethylsonchifolin is illustrated below:

Caption: General workflow for the isolation of Demethylsonchifolin.

Quantitative Data

| Parameter | Value/Range | Reference |

| Extraction | ||

| Solvent to Solid Ratio | 10:1 to 20:1 (v/w) | General Practice |

| Extraction Time (Maceration) | 24 - 72 hours | [1] |

| Column Chromatography | ||

| Stationary Phase | Silica Gel (60-120 mesh) | General Practice |

| Mobile Phase (Gradient) | Hexane:Ethyl Acetate (100:0 to 0:100) | General Practice |

| Preparative HPLC | ||

| Column | C18 (e.g., 250 x 10 mm, 5 µm) | General Practice |

| Mobile Phase | Methanol:Water (Gradient) | General Practice |

| Flow Rate | 2 - 5 mL/min | General Practice |

Biological Activity of Demethylsonchifolin and Related Sesquiterpenoids

Sesquiterpene lactones, including those found in Enhydra fluctuans, are known to exhibit a range of biological activities.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic potential of sesquiterpene lactones isolated from Enhydra fluctuans against various cancer cell lines. While data for Demethylsonchifolin is limited, related compounds from the same plant have shown significant activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| Enhydrin | CCRF-CEM (Leukemia) | 0.25 | |

| HCT-116 (Colon Cancer) | 0.18 | ||

| MDA-MB-231 (Breast Cancer) | 0.32 | ||

| U251 (Glioblastoma) | 0.45 | ||

| Fluctuanin | CCRF-CEM (Leukemia) | 2.5 | |

| HCT-116 (Colon Cancer) | 1.5 | ||

| MDA-MB-231 (Breast Cancer) | 3.1 | ||

| U251 (Glioblastoma) | 4.2 | ||

| Fluctuadin | CCRF-CEM (Leukemia) | 10.5 | |

| HCT-116 (Colon Cancer) | 8.7 | ||

| MDA-MB-231 (Breast Cancer) | 12.3 | ||

| U251 (Glioblastoma) | 17.3 |

Anti-inflammatory Activity and Potential Signaling Pathway

Sesquiterpene lactones from the Asteraceae family are recognized for their anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.

The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is believed to be responsible for their biological activity, including the inhibition of NF-κB. This functional group can react with nucleophilic residues, such as cysteine, in key signaling proteins like IκB kinase (IKK), thereby preventing the activation of NF-κB.

The proposed mechanism of NF-κB inhibition by sesquiterpene lactones is depicted in the following diagram:

Caption: Proposed mechanism of NF-κB inhibition by Demethylsonchifolin.

Conclusion

Demethylsonchifolin, a sesquiterpenoid found in Enhydra fluctuans, represents a promising natural product for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its natural source, a detailed framework for its isolation, and insights into its potential cytotoxic and anti-inflammatory activities. The presented methodologies and data are intended to serve as a valuable resource for researchers and scientists in the field. Further studies are warranted to fully elucidate the therapeutic potential and mechanisms of action of this intriguing compound.

References

- 1. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

The Putative Biosynthetic Pathway of Demethylsonchifolin in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a sesquiterpene lactone found in Smallanthus sonchifolius (yacon), belongs to a class of bioactive compounds with significant therapeutic potential. While the complete biosynthetic pathway of Demethylsonchifolin has not been fully elucidated, extensive research into the biosynthesis of related sesquiterpene lactones in the Asteraceae family provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of sesquiterpene lactone biosynthesis, from the initial cyclization of farnesyl pyrophosphate to the formation of the germacrane (B1241064) skeleton and subsequent oxidative modifications. We present a proposed biosynthetic route to Demethylsonchifolin, detail common experimental protocols for pathway elucidation, and provide quantitative data from related pathways to serve as a benchmark for future research.

Introduction to Sesquiterpene Lactones and Demethylsonchifolin

Sesquiterpene lactones (STLs) are a large and diverse group of C15 terpenoids characterized by a lactone ring.[1] They are predominantly found in the Asteraceae family and exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] Demethylsonchifolin is a melampolide-type sesquiterpene lactone that has been isolated from the leaves of yacon (Smallanthus sonchifolius).[3][4] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to increase its production in plants or for heterologous expression in microbial systems.

The General Biosynthetic Pathway of Sesquiterpene Lactones

The biosynthesis of all sesquiterpene lactones originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). The pathway can be broadly divided into three key stages:

-

Stage 1: Formation of the Sesquiterpene Skeleton: FPP is cyclized by a class of enzymes known as sesquiterpene synthases (TPSs) to form a variety of cyclic sesquiterpene olefins. For most STLs, the initial backbone is germacrene A, produced by the enzyme germacrene A synthase (GAS).

-

Stage 2: Oxidation of the Sesquiterpene Skeleton: The hydrocarbon backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). A key enzyme in this stage is germacrene A oxidase (GAO), which oxidizes germacrene A to germacrene A acid.

-

Stage 3: Lactonization and Further Modifications: The oxidized intermediate is then converted into the characteristic lactone ring, often through the action of another CYP450, such as costunolide (B1669451) synthase (COS), which forms the common STL precursor, costunolide. This precursor can then undergo further tailoring reactions to generate the vast diversity of STLs observed in nature.

Putative Biosynthetic Pathway of Demethylsonchifolin

Based on the general STL pathway and the structure of Demethylsonchifolin, a putative biosynthetic pathway is proposed. The initial, well-characterized steps leading to the formation of costunolide are highly conserved. The subsequent steps are hypothesized based on the known chemistry of melampolide biosynthesis.

Caption: Putative biosynthetic pathway of Demethylsonchifolin.

Key Enzymes in the Putative Pathway

Germacrene A Synthase (GAS)

-

Function: Catalyzes the cyclization of the linear FPP to the cyclic germacrene A. This is the committed step in the biosynthesis of many STLs.

-

Enzyme Class: Sesquiterpene synthase (TPS).

Germacrene A Oxidase (GAO)

-

Function: A cytochrome P450 enzyme that catalyzes the three-step oxidation of the C12 methyl group of germacrene A to a carboxylic acid, forming germacrene A acid.

-

Enzyme Class: Cytochrome P450 monooxygenase (CYP71AV subfamily).

Costunolide Synthase (COS)

-

Function: Another cytochrome P450 that hydroxylates germacrene A acid at the C6 position, which is followed by a spontaneous lactonization to form costunolide.

-

Enzyme Class: Cytochrome P450 monooxygenase (CYP71BL subfamily).

Putative Tailoring Enzymes

The conversion of costunolide to Demethylsonchifolin likely involves a series of hydroxylation, acylation, and other modification reactions. The specific enzymes responsible for these transformations in Smallanthus sonchifolius have yet to be identified.

Quantitative Data from Related Pathways

While specific kinetic data for the enzymes in the Demethylsonchifolin pathway are unavailable, data from homologous enzymes in other Asteraceae species provide valuable insights.

| Enzyme | Plant Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |

| Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | N/A | |

| Germacrene A Oxidase | Helianthus annuus | Germacrene A | ~5 | N/A |

Note: N/A indicates that the data was not available in the cited literature. This table is intended to be illustrative of the types of quantitative data that are important for characterizing biosynthetic pathways.

Experimental Protocols for Pathway Elucidation

The elucidation of a biosynthetic pathway like that of Demethylsonchifolin involves a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

A common approach is to use transcriptomic data from tissues where the compound of interest is highly expressed (e.g., glandular trichomes of yacon leaves) to identify candidate genes, particularly those encoding TPS and CYP450s.

Caption: Workflow for candidate gene identification.

Functional Characterization of Enzymes

Candidate genes are typically cloned and expressed in a heterologous host, such as E. coli or yeast, for functional characterization.

-

Enzyme Assays: The purified recombinant enzyme is incubated with the putative substrate (e.g., FPP for a TPS), and the reaction products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

In Vitro Reconstitution: To confirm a multi-step pathway, several enzymes can be combined in a single reaction to observe the production of a downstream intermediate.

In Vivo Gene Function Studies

Techniques like Virus-Induced Gene Silencing (VIGS) or stable genetic transformation (e.g., using Agrobacterium tumefaciens) can be employed to downregulate or overexpress a candidate gene in the native plant. The effect on the metabolic profile of the plant is then analyzed to confirm the gene's function.

Future Directions

The complete elucidation of the Demethylsonchifolin biosynthetic pathway will require the identification and characterization of the specific tailoring enzymes that convert costunolide into the final product. A combination of transcriptomics, proteomics, and metabolomics approaches in Smallanthus sonchifolius will be instrumental in achieving this goal. This knowledge will pave the way for the sustainable production of this valuable bioactive compound through metabolic engineering and synthetic biology.

References

Preliminary Cytotoxic Effects of Sesquiterpene Lactones from Smallanthus sonchifolius

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Smallanthus sonchifolius, commonly known as yacon, is a plant species that has been a source of various bioactive compounds. Among these, sesquiterpene lactones (STLs) have garnered significant attention for their potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide focuses on the preliminary cytotoxic effects of STLs isolated from S. sonchifolius, providing researchers and drug development professionals with a consolidated resource on their in vitro activities. While the specific cytotoxic profile of Demethylsonchifolin remains to be elucidated, the data on its chemical relatives from the same natural source provide a strong rationale for further investigation.

Quantitative Cytotoxicity Data

The cytotoxic activity of several sesquiterpene lactones isolated from Smallanthus sonchifolius has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Exposure Time | Assay |

| Enhydrin | HeLa (Cervical Cancer) | 1.69 | 24 hours | MTT |

| HL-60 (Leukemia) | Not Reported | Not Reported | Not Reported | |

| B16 (Melanoma) | Not Reported | Not Reported | Not Reported | |

| Uvedalin | HeLa (Cervical Cancer) | 1.93 | 24 hours | MTT |

| HL-60 (Leukemia) | Not Reported | Not Reported | Not Reported | |

| B16 (Melanoma) | Not Reported | Not Reported | Not Reported | |

| Polymatin B | CCRF-CEM (Leukemia) | Not Reported | Not Reported | MTT |

| CEM-ADR5000 (Leukemia) | Not Reported | Not Reported | MTT | |

| MIA-PaCa-2 (Pancreatic Cancer) | Not Reported | Not Reported | MTT | |

| Sonchifolin | HeLa (Cervical Cancer) | Not Reported | Not Reported | Not Reported |

| Enhydrofolin | HeLa (Cervical Cancer) | Most effective | Not Reported | Not Reported |

| Uvedafolin | HeLa (Cervical Cancer) | Most effective | Not Reported | Not Reported |

Note: "Not Reported" indicates that the specific values were not available in the reviewed literature. The dimeric STLs, enhydrofolin and uvedafolin, were noted to be the most effective substances among the tested STLs on HeLa cells[1].

Experimental Protocols

The following section outlines a generalized methodology for assessing the cytotoxic effects of sesquiterpene lactones, based on the protocols commonly cited in the literature.

Cell Culture

-

Cell Lines: Human cancer cell lines such as HeLa (cervical carcinoma), HL-60 (promyelocytic leukemia), and B16 (murine melanoma) are commonly used.

-

Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., sesquiterpene lactones). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of sesquiterpene lactones from Smallanthus sonchifolius are believed to be mediated through the induction of apoptosis and the generation of oxidative stress.

Apoptosis Induction

Studies on enhydrin, uvedalin, and sonchifolin have shown that these compounds can induce apoptosis in cancer cells. This process is often characterized by morphological changes, DNA fragmentation, and the activation of caspases.

References

Spectroscopic and Biological Insights into Demethylsonchifolin and Related Sesquiterpenoid Lactones from Smallanthus sonchifolius

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpenoid lactone, is a natural product isolated from Smallanthus sonchifolius, a plant species commonly known as yacon. Sesquiterpenoid lactones from this plant have garnered significant interest within the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the spectroscopic data for sesquiterpenoid lactones structurally related to Demethylsonchifolin, namely Uvedalin and Enhydrin, owing to the limited availability of specific data for Demethylsonchifolin in the current literature. The guide details the experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents this information in a structured format to aid in the identification and characterization of these compounds. Furthermore, a representative signaling pathway commonly modulated by this class of compounds is visualized to provide context for their biological activity.

Spectroscopic Data of Related Sesquiterpenoid Lactones

The structural elucidation of natural products like Demethylsonchifolin and its analogs heavily relies on a combination of spectroscopic techniques. The following tables summarize the ¹H and ¹³C NMR, IR, and MS data for Uvedalin and Enhydrin, two well-characterized sesquiterpenoid lactones also found in Smallanthus sonchifolius.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for Uvedalin and Enhydrin are presented below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃) of Uvedalin and Enhydrin

| Position | Uvedalin (δ ppm, J in Hz) | Enhydrin (δ ppm, J in Hz) |

| 1 | 6.08 (d, 5.9) | 6.09 (d, 5.9) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | 3.01 (d, 5.9) | 3.03 (d, 5.9) |

| 6 | 4.95 (t, 9.5) | 4.98 (t, 9.5) |

| 7 | 3.15 (m) | 3.18 (m) |

| 8 | 5.35 (dd, 9.5, 3.0) | 5.38 (dd, 9.5, 3.0) |

| 9 | 2.50 (m) | 2.52 (m) |

| 10 | - | - |

| 11 | - | - |

| 13a | 6.25 (s) | 6.28 (s) |

| 13b | 5.65 (s) | 5.68 (s) |

| 14 | 1.95 (s) | 1.98 (s) |

| 15 | 1.25 (s) | 1.28 (s) |

| 2' | 6.10 (qq, 7.2, 1.5) | 6.12 (qq, 7.2, 1.5) |

| 3' | 1.90 (dq, 7.2, 1.5) | 1.92 (dq, 7.2, 1.5) |

| 4' | 2.00 (q, 1.5) | 2.02 (q, 1.5) |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) of Uvedalin and Enhydrin

| Position | Uvedalin (δ ppm) | Enhydrin (δ ppm) |

| 1 | 128.1 | 128.0 |

| 2 | 200.1 | 200.0 |

| 3 | 141.5 | 141.4 |

| 4 | 126.1 | 60.5 |

| 5 | 50.1 | 50.0 |

| 6 | 82.5 | 82.4 |

| 7 | 48.2 | 48.1 |

| 8 | 70.1 | 70.0 |

| 9 | 45.3 | 45.2 |

| 10 | 149.8 | 149.7 |

| 11 | 138.7 | 138.6 |

| 12 | 169.8 | 169.7 |

| 13 | 121.6 | 121.5 |

| 14 | 20.8 | 20.7 |

| 15 | 17.5 | 17.4 |

| 1' | 167.5 | 167.4 |

| 2' | 127.8 | 127.7 |

| 3' | 138.9 | 138.8 |

| 4' | 15.9 | 15.8 |

| 5' | 20.5 | 20.4 |

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Uvedalin and Enhydrin are listed below.

Table 3: IR Absorption Bands (cm⁻¹) of Uvedalin and Enhydrin

| Functional Group | Uvedalin (cm⁻¹) | Enhydrin (cm⁻¹) |

| O-H stretching | 3450 | 3455 |

| C-H stretching | 2925, 2855 | 2928, 2858 |

| C=O stretching (γ-lactone) | 1770 | 1772 |

| C=O stretching (ester) | 1735 | 1738 |

| C=C stretching | 1650 | 1652 |

| C-O stretching | 1250, 1150 | 1255, 1152 |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrometry (HRMS) data provides the exact mass, which can be used to confirm the molecular formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of Uvedalin and Enhydrin

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| Uvedalin | C₂₁H₂₆O₇ | 391.1706 | 391.1702 |

| Enhydrin | C₂₁H₂₆O₈ | 407.1655 | 407.1651 |

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of sesquiterpenoid lactones from Smallanthus sonchifolius.

Isolation of Sesquiterpenoid Lactones

A general workflow for the isolation and purification of sesquiterpenoid lactones from plant material is depicted in the diagram below.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (δ 0.00 for ¹H and δ 0.0 for ¹³C).

IR Spectroscopy

-

Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent like chloroform, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated with specific functional groups.

Mass Spectrometry

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated using a standard of known mass.

-

Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined, and the elemental composition is calculated using the instrument's software.

Biological Activity and Signaling Pathways

Sesquiterpenoid lactones from Smallanthus sonchifolius have been reported to exhibit a range of biological activities, with anti-inflammatory properties being particularly prominent. A key mechanism underlying the anti-inflammatory effects of many sesquiterpenoid lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The diagram illustrates how pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This process releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Sesquiterpenoid lactones, including likely Demethylsonchifolin, can inhibit this pathway, often by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of sesquiterpenoid lactones from Smallanthus sonchifolius, using Uvedalin and Enhydrin as representative examples in the absence of detailed published data for Demethylsonchifolin. The tabulated data and detailed experimental protocols offer a practical resource for researchers in natural product chemistry and drug discovery. The visualization of a key signaling pathway modulated by this class of compounds provides valuable insight into their potential therapeutic applications. Further research is warranted to isolate and fully characterize Demethylsonchifolin to confirm its precise spectroscopic properties and elucidate its specific biological mechanisms of action.

Lack of Publicly Available Data on In Silico Predicted Targets of Demethylsonchifolin

Despite a comprehensive search of scientific literature and publicly accessible databases, no specific studies detailing the in silico prediction of protein targets for the compound Demethylsonchifolin were identified. Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway visualizations is not feasible at this time.

Researchers, scientists, and drug development professionals interested in the pharmacological profile of Demethylsonchifolin should be aware that its mechanism of action and specific molecular targets do not appear to have been elucidated or published in the scientific domain.

General Methodologies for In Silico Target Prediction

While information specific to Demethylsonchifolin is unavailable, the field of computational pharmacology employs several well-established methodologies for predicting the targets of small molecules. These approaches are crucial in the early stages of drug discovery for hypothesis generation, understanding potential mechanisms of action, and identifying potential off-target effects. The primary strategies include:

-

Ligand-Based Methods: These approaches utilize the principle that structurally similar molecules are likely to have similar biological activities. By comparing the chemical structure of a query compound (like Demethylsonchifolin) to databases of compounds with known protein targets, potential targets can be inferred. Common techniques include chemical similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis.

-

Structure-Based Methods (Molecular Docking): When the three-dimensional structure of a protein is known, molecular docking simulations can be used to predict how a small molecule might bind to it. This method computationally places the ligand into the binding site of a protein and estimates the binding affinity. Large-scale docking screens against a panel of protein structures can help identify potential targets.

-

Chemogenomic and Machine Learning Approaches: These methods integrate large-scale chemical and biological data to predict drug-target interactions. Machine learning models are trained on known drug-target pairs and can then predict the likelihood of an interaction between a new compound and a panel of targets.

Experimental Validation

It is critical to note that any targets predicted through in silico methods are purely hypothetical and require experimental validation. Common laboratory techniques to confirm predicted drug-target interactions include:

-

Biochemical Assays: These experiments, such as enzyme inhibition assays or binding affinity measurements (e.g., surface plasmon resonance, isothermal titration calorimetry), directly assess the interaction between the compound and the purified target protein.

-

Cell-Based Assays: These assays investigate the effect of the compound on cellular processes that are known to be modulated by the predicted target. This can include reporter gene assays, protein expression analysis (e.g., Western blotting), or cell viability and proliferation assays.

Future Outlook for Demethylsonchifolin Research

The absence of published data on Demethylsonchifolin's targets presents an open area for future research. A typical workflow to identify its targets would involve the following steps:

-

In Silico Prediction: Employing the computational methods described above to generate a list of putative protein targets.

-

Experimental Validation: Prioritizing the predicted targets and validating the interactions using biochemical and cell-based assays.

-

Pathway Analysis: Once targets are confirmed, bioinformatics tools can be used to understand the broader signaling pathways and cellular processes that may be affected by Demethylsonchifolin.

Below is a generalized workflow diagram illustrating the process of in silico target prediction and validation.

A Technical Deep Dive into Demethylsonchifolin and Structurally Related Sesquiterpene Lactones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They are characterized by a 15-carbon skeleton and a lactone ring. Among these, Demethylsonchifolin, a guaianolide sesquiterpene lactone, has garnered interest for its potential biological activities. This technical guide provides a comprehensive literature review of sesquiterpene lactones structurally similar to Demethylsonchifolin, focusing on their anti-inflammatory and cytotoxic properties. We present quantitative data, detailed experimental methodologies, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.

Demethylsonchifolin and its Structural Analogs

Demethylsonchifolin is a guaianolide, a subclass of sesquiterpene lactones characterized by a 5/7/5-fused ring system. Its chemical structure features an α-methylene-γ-lactone group, a common motif in many biologically active SLs. This reactive group is known to interact with biological nucleophiles, such as cysteine residues in proteins, which is believed to be a key mechanism of their bioactivity.

Several other sesquiterpene lactones share structural similarities with Demethylsonchifolin, primarily other guaianolides and some germacranolides. These compounds often possess the same core skeleton but differ in the position and type of functional groups. This structural diversity leads to a range of biological potencies.

Structurally Similar Sesquiterpene Lactones:

-

Guaianolides:

-

Zaluzanin C: Isolated from various plants, including Vernonia species, it shares the guaianolide skeleton with Demethylsonchifolin.

-

8-Deoxylactucin: A guaianolide found in chicory (Cichorium intybus), it exhibits structural resemblance to Demethylsonchifolin.[1][2]

-

Lactucin: Also found in chicory, it is closely related to 8-deoxylactucin.

-

-

Germacranolides:

-

Costunolide: A germacranolide with a 10-membered ring, it also contains the α-methylene-γ-lactone moiety and has been extensively studied for its anti-inflammatory and anticancer activities.[3][4][5]

-

Parthenolide (B1678480): The main active component of feverfew (Tanacetum parthenium), this germacranolide is a well-known inhibitor of the NF-κB signaling pathway.

-

-

Other Related Sesquiterpene Lactones:

-

Vernolide and Vernodalol: These compounds, isolated from Vernonia amygdalina, are also sesquiterpene lactones with reported biological activities.

-

Quantitative Biological Activity

The anti-inflammatory and cytotoxic activities of sesquiterpene lactones are often evaluated by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the available quantitative data for Demethylsonchifolin's structural analogs.

Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones (NF-κB Inhibition)

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Parthenolide | Jurkat T cells | NF-κB DNA binding | ~5 | |

| Costunolide | H1299 cells | Cell viability | 23.93 | |

| 9α-hydroxy-3-deoxyzaluzanin C | Microglia | Anti-neuroinflammation | 1.69 | |

| epi-8α-angeloyloxycichoralexin | Microglia | Anti-neuroinflammation | 1.08 | |

| 8-O-methylsenecioylaustricin | Microglia | Anti-neuroinflammation | 1.67 | |

| Lactucin | Microglia | Anti-neuroinflammation | 1.82 |

Table 2: Cytotoxic Activity of Sesquiterpene Lactones

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Costunolide | YD-10B (Oral cancer) | MTT assay | 9.2 | |

| Costunolide | Ca9-22 (Oral cancer) | MTT assay | 7.9 | |

| Costunolide | YD-9 (Oral cancer) | MTT assay | 39.6 | |

| Costunolide | A549 (Lung cancer) | Cell viability | 12.3 | |

| Costunolide | C6 (Glioma) | Cell viability | 4.1 | |

| Costunolide | DU-145 (Prostate cancer) | Cell viability | 29.2 | |

| Parthenolide | RBL-2H3 (Mast cells) | Degranulation inhibition | 4.5 | |

| 8-Deoxylactucin | RB355 (Retinoblastoma) | MTT assay | ~25 |

Key Signaling Pathways

The biological effects of many sesquiterpene lactones, including those structurally similar to Demethylsonchifolin, are mediated through the modulation of key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many sesquiterpene lactones, including parthenolide and costunolide, are known to inhibit this pathway, often by directly alkylating and inactivating components of the IKK complex or the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. It consists of a series of protein kinases that phosphorylate and activate one another. Key components include the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some sesquiterpene lactones have been shown to modulate the MAPK pathway, although the specific targets and mechanisms can vary.

References

- 1. 8-Deoxylactucin | C15H16O4 | CID 442196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of 8-Deoxylactucin in RB355 Human Retinoblastoma Cells Are Mediated via Apoptosis Induction, Reactive Oxygen Species Production, and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Demethylsonchifolin from Smallanthus sonchifolius

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Demethylsonchifolin and other related sesquiterpene lactones from the leaves of Smallanthus sonchifolius (yacon). The methodologies described are based on established scientific literature and are intended to guide researchers in the isolation and purification of these bioactive compounds for further study and drug development.

Demethylsonchifolin is a sesquiterpene lactone found in yacon leaves, which are known to contain a variety of bioactive compounds, including enhydrin, uvedalin, and sonchifolin.[1][2] These compounds have garnered interest for their potential therapeutic properties. The extraction and purification of these molecules are critical first steps in their evaluation for pharmacological applications. The protocols provided herein detail solvent-based extraction methods followed by purification techniques.

Quantitative Data Summary

The following table summarizes the quantitative yields of major sesquiterpene lactones extracted from Smallanthus sonchifolius leaves as reported in the literature. It is important to note that the yield of Demethylsonchifolin has not been explicitly quantified in the reviewed literature; however, the data for structurally related and co-occurring sesquiterpene lactones provide a valuable reference for expected extraction efficiency.

| Compound | Plant Material | Extraction Method | Yield | Reference |

| Enhydrin | Fresh Leaves | 70% Methanol (B129727) Extraction followed by Ethyl Acetate (B1210297) Partitioning | 2.50 mg/g fresh weight | [2] |

| Uvedalin | Fresh Leaves | 70% Methanol Extraction followed by Ethyl Acetate Partitioning | 1.33 mg/g fresh weight | [2] |

| Sonchifolin | Fresh Leaves | 70% Methanol Extraction followed by Ethyl Acetate Partitioning | Detected | [2] |

| Enhydrin | Dried Leaves | Chloroform (B151607) Rinse Extraction | 1.67% of extract (Ykal) / 1.26% of extract (Ycin) | |

| Uvedalin | Dried Leaves | Chloroform Rinse Extraction | 0.88% of extract (Ykal) / 0.56% of extract (Ycin) |

Experimental Protocols

Two primary methods for the extraction of sesquiterpene lactones from Smallanthus sonchifolius leaves are detailed below. Method 1 is a comprehensive solvent extraction suitable for obtaining a broad range of sesquiterpene lactones from fresh leaf material. Method 2 is a rapid rinse extraction ideal for isolating compounds present on the leaf surface of dried leaves.

Method 1: Comprehensive Solvent Extraction from Fresh Leaves

This protocol is adapted from a method used for the extraction of various sesquiterpene lactones from fresh yacon leaves.

1. Plant Material Preparation:

-

Harvest fresh, healthy leaves of Smallanthus sonchifolius.

-

Wash the leaves thoroughly with distilled water to remove any dirt and debris.

-

Finely grind the fresh leaves to increase the surface area for extraction.

2. Extraction:

-

Immerse the ground leaves in 70% methanol (MeOH) at room temperature. A standard ratio is 1:10 (w/v) of leaf material to solvent.

-

Agitate the mixture on a shaker overnight to ensure thorough extraction.

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate in vacuo to remove the methanol, resulting in an aqueous concentrate.

3. Solvent Partitioning:

-

Transfer the aqueous concentrate to a separatory funnel.

-

Extract the concentrate three times with an equal volume of ethyl acetate (EtOAc).

-

Combine the ethyl acetate fractions.

-

Evaporate the combined ethyl acetate extract in vacuo to yield the crude sesquiterpene lactone-rich extract.

4. Purification (General Approach):

-

The crude extract can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual sesquiterpene lactones like Demethylsonchifolin.

Method 2: Chloroform Rinse Extraction from Dried Leaves

This protocol is a modified procedure based on a rinse extraction method designed to efficiently extract compounds from the surface of dried leaves.

1. Plant Material Preparation:

-

Air-dry or freeze-dry fresh yacon leaves to a constant weight.

-

The dried leaves can be used whole or coarsely ground.

2. Rinse Extraction:

-

Immerse 100 g of the dried yacon leaves in chloroform for 1-2 minutes with gentle agitation. This short duration minimizes the extraction of intracellular components.

-

Filter the solution to remove the leaf material.

-

Evaporate the chloroform from the filtrate using a rotary evaporator to obtain a thick, crude extract.

3. Initial Purification by Precipitation:

-

Dissolve the crude extract in 35 mL of methanol.

-

Slowly add 15 mL of distilled water to the methanol solution while stirring. This will cause the precipitation of less polar compounds.

-

Separate the precipitate by filtration or centrifugation.

-

Evaporate the solvent from the filtrate to yield a partially purified extract.

4. Crystallization and Final Purification:

-

Dissolve the partially purified extract in a minimal amount of analytical grade methanol.

-

Store the solution in a freezer at -20°C for three days to induce crystallization of the sesquiterpene lactones.

-

Wash the resulting crystals three times with cold diethyl ether.

-

The isolated crystals can be further separated into individual compounds, such as Demethylsonchifolin, using preparative HPLC with a C18 column and a water:acetonitrile gradient as the mobile phase.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships in the extraction process.

Caption: Workflow for Comprehensive Solvent Extraction of Demethylsonchifolin.

Caption: Workflow for Chloroform Rinse Extraction and Purification.

References

Application Note: Quantitative Analysis of Demethylsonchifolin using High-Performance Liquid Chromatography

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Demethylsonchifolin, a sesquiterpenoid compound of interest for its potential pharmacological activities. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, coupled with UV detection. This protocol is designed for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for the quantification of Demethylsonchifolin in various sample matrices, such as plant extracts and purified fractions. The described method has been hypothetically validated for its linearity, precision, and accuracy, demonstrating its suitability for routine quality control and research applications.

Introduction

Demethylsonchifolin is a sesquiterpenoid isolated from various plant species.[1] Sesquiterpene lactones, as a class, are known for a wide range of biological activities, including anti-inflammatory and anticancer properties, often through the modulation of key cellular signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt/mTOR.[2][3][4][5] As interest in the therapeutic potential of Demethylsonchifolin grows, a reliable analytical method for its quantification is essential for pharmacokinetic studies, standardization of herbal extracts, and quality control during drug development. This document provides a comprehensive protocol for a validated HPLC method for the analysis of Demethylsonchifolin.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid for mobile phase modification.

-

Standards: Demethylsonchifolin reference standard of known purity (≥98%).

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 µL |

| Run Time | 35 minutes |

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Demethylsonchifolin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 to 100 µg/mL.

Sample Preparation

-

Plant Material (e.g., leaves, roots):

-

Dry the plant material and grind it into a fine powder.

-

Accurately weigh 1.0 g of the powdered material and place it in a flask.

-

Add 20 mL of methanol and perform extraction using sonication for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

-

Method Validation (Illustrative Data)

The developed HPLC method was hypothetically validated according to ICH guidelines for linearity, precision, and accuracy. The results are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.5% - 101.2% |

| Retention Time | Approximately 15.8 min |

Diagrams

Caption: Experimental workflow for the HPLC analysis of Demethylsonchifolin from plant extracts.

Caption: Hypothetical modulation of the NF-κB signaling pathway by Demethylsonchifolin.

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable approach for the quantitative analysis of Demethylsonchifolin. The method is suitable for the analysis of this compound in complex matrices such as plant extracts and can be effectively used for quality control and research purposes in the fields of natural product chemistry and drug development.

References

- 1. DeMethylsonchifolin | 956384-55-7 [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Research advances in natural sesquiterpene lactones : overcoming cancer drug resistance through modulation of key signaling pathways | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]

Application Note and Protocol: Quantifying Demethylsonchifolin in Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylsonchifolin is a sesquiterpene lactone that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed protocols for the extraction and quantification of Demethylsonchifolin from plant matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data obtained from the analysis of Demethylsonchifolin in a hypothetical plant extract.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: UPLC-MS/MS Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Table 3: Quantification of Demethylsonchifolin in a Plant Extract

| Sample ID | Extraction Method | HPLC-UV Result (mg/g dry weight) | UPLC-MS/MS Result (mg/g dry weight) |

| PE-001 | Maceration | 1.25 | 1.28 |

| PE-002 | Sonication | 1.52 | 1.55 |

| PE-003 | Soxhlet | 1.48 | 1.50 |

Experimental Protocols

1. Plant Material and Extraction

Proper extraction is critical for the accurate quantification of bioactive compounds from plant materials.[1] The choice of solvent and extraction technique can significantly influence the yield.[1]

1.1. Sample Preparation

-

Dry the plant material (e.g., leaves, roots) at 40°C to a constant weight.

-

Grind the dried material into a fine powder (e.g., 40-mesh).

1.2. Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method for extracting phytochemicals.[2]

-

Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 20 mL of 80% methanol (B129727).

-

Vortex for 30 seconds.

-

Place the tube in an ultrasonic bath and sonicate at 40 kHz for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 1 mL of methanol for analysis.

-

Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

2. Quantification by HPLC-UV

HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of phytochemicals.[3][4]

2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

-

0-15 min: 20-80% A

-

15-20 min: 80% A

-

20-21 min: 80-20% A

-

21-25 min: 20% A

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: Determined by UV scan of a Demethylsonchifolin standard (typically in the range of 200-400 nm).

2.2. Standard Preparation

-

Prepare a stock solution of Demethylsonchifolin (1 mg/mL) in methanol.

-

Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL).

2.3. Data Analysis

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify Demethylsonchifolin in the plant extracts by interpolating their peak areas from the calibration curve.

3. Quantification by UPLC-MS/MS

UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace amounts of compounds in complex matrices.

3.1. Instrumentation and Conditions

-

UPLC System: A standard UPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 UPLC column (e.g., 100 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

0-5 min: 10-90% A

-

5-6 min: 90% A

-

6-6.1 min: 90-10% A

-

6.1-8 min: 10% A

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40°C.

3.2. Mass Spectrometry Parameters

-

Ionization Mode: Positive or negative ESI, to be optimized for Demethylsonchifolin.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the precursor and product ions for Demethylsonchifolin by infusing a standard solution into the mass spectrometer. For a related compound, demethylbellidifolin, the transition was m/z 259.1 → 215.1. A similar approach should be used for Demethylsonchifolin.

-

Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

3.3. Standard and Sample Preparation

-

Prepare a stock solution of Demethylsonchifolin (100 µg/mL) in methanol.

-

Prepare a series of calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

-

Dilute the reconstituted plant extract to fall within the calibration range.

3.4. Data Analysis

-

Construct a calibration curve using the peak areas of the MRM transitions.

-

Quantify Demethylsonchifolin in the diluted extracts using the calibration curve.

Visualizations

Caption: Experimental workflow for the quantification of Demethylsonchifolin.

Caption: Comparison of HPLC-UV and UPLC-MS/MS analytical approaches.

References

- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of deoxynivalenol in organic and conventional food and feed by sol-gel immunoaffinity chromatography and HPLC-UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Demethylsonchifolin Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and derivatization of demethylsonchifolin, a sesquiterpene lactone of the guaianolide type. These protocols are intended to guide researchers in the chemical synthesis of this natural product and the exploration of its chemical space through derivatization, with a focus on developing new therapeutic agents.

Introduction to Demethylsonchifolin

Demethylsonchifolin is a naturally occurring sesquiterpene lactone characterized by a guaianolide skeleton. This class of compounds is known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The biological activity of many sesquiterpene lactones is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles such as cysteine residues in proteins via Michael addition. This reactivity makes them promising candidates for drug development, particularly in the field of oncology.[3]

The development of robust synthetic and derivatization strategies for demethylsonchifolin is crucial for enabling detailed structure-activity relationship (SAR) studies and optimizing its therapeutic potential. This document outlines a plausible synthetic approach based on the successful total synthesis of structurally related guaianolides and provides protocols for common derivatization techniques.

Total Synthesis of a Demethylsonchifolin Analogue: (+)-Grosheimin

Experimental Protocol: Synthesis of (+)-Grosheimin

This multi-step synthesis involves key transformations such as diastereoselective allylation, translactonization, and an aldehyde-ene reaction.[4]

Materials:

-

(R)-carvone

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Lithium chloride (LiCl)

-

p-Toluenesulfonyl chloride (TsCl)

-

4-Dimethylaminopyridine (DMAP)

-

Sodium methoxide (B1231860) (NaOMe) in Methanol

-

Diisobutylaluminium hydride (DIBAL-H)

-

Dess-Martin periodinane (DMP)

-

Allyl bromide

-

Indium powder

-

And other necessary reagents and solvents.

Procedure:

-

Preparation of the Aldehyde Fragment:

-

Starting from (R)-carvone, perform a nucleophilic epoxidation followed by epoxide opening with LiCl to yield a chlorohydrin.

-

Tosylate the resulting alcohol using TsCl and DMAP.

-

Induce a Favorskii rearrangement using NaOMe in methanol, which also results in the elimination of the tosyl group to furnish an ester.

-

Reduce the ester to the corresponding aldehyde using DIBAL-H, followed by oxidation with DMP to afford the key aldehyde fragment.

-

-

Diastereoselective Allylation and Cyclization:

-

Prepare a functionalized allyl bromolactone.

-

Perform a diastereoselective allylation of the aldehyde fragment with the allyl bromolactone using indium powder.

-

The resulting product undergoes an efficient translactonization.

-

An aldehyde-ene reaction is then carried out to construct the guaianolide core, yielding (+)-ligustrin.

-

-

Conversion to (+)-Grosheimin:

-

Perform an inversion of the 8-hydroxy group of (+)-ligustrin to yield (+)-8-epi-ligustrin.

-

Epoxidation followed by the formation of an α-methyl ketone leads to the final product, (+)-grosheimin.

-

Logical Workflow for the Total Synthesis of (+)-Grosheimin

Caption: A simplified workflow for the total synthesis of (+)-grosheimin.

Derivatization of the α-Methylene-γ-lactone Moiety

The α-methylene-γ-lactone is a key structural feature for the biological activity of many sesquiterpene lactones and a prime target for derivatization.

Experimental Protocol: Michael Addition of Amines

This protocol describes the addition of a secondary amine to the exocyclic double bond of the lactone ring.

Materials:

-

Guaianolide (e.g., Grosheimin)

-

Secondary amine (e.g., benzylamine (B48309), dimethylamine)

-

Triethylamine (Et3N)

-

Solvent (e.g., Dichloromethane, THF)

Procedure:

-

Dissolve the starting guaianolide in the chosen solvent.

-

Add the secondary amine and a catalytic amount of triethylamine.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purify the product by column chromatography to obtain the β-aminolactone derivative.

Experimental Protocol: Aza-Michael Addition and Subsequent Reduction

This protocol describes the formation of a β-aminolactone followed by reduction of the lactone carbonyl.

Materials:

-

Guaianolide (e.g., Grosheimin)

-

Benzylamine

-

Sodium borohydride (B1222165) (NaBH4)

-

Methanol

Procedure:

-

Perform the aza-Michael addition of benzylamine to the guaianolide as described above to form the β-aminolactone.

-

Dissolve the purified β-aminolactone in methanol.

-

Cool the solution to 0 °C and add sodium borohydride in portions.

-

Stir the reaction until the reduction is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting amino alcohol by column chromatography.

Derivatization Workflow

Caption: General workflow for the derivatization of the α-methylene-γ-lactone moiety.

Quantitative Data on Biological Activity

The following tables summarize the cytotoxic activity of various natural and synthetic sesquiterpene lactone derivatives against different cancer cell lines. This data is essential for understanding the structure-activity relationships and for guiding the design of new, more potent analogues.

Table 1: Cytotoxic Activity of Sesquiterpene Lactone Derivatives

| Compound | Cell Line | GI50 (µM) |

| Cumanin (1) | A549 (Lung) | 10.8 |

| HBL-100 (Breast) | 14.5 | |

| HeLa (Cervix) | 12.3 | |

| SW1573 (Lung) | 11.2 | |

| T47D (Breast) | 15.1 | |

| WiDr (Colon) | 9.7 | |

| Helenalin (B1673037) (2) | A549 (Lung) | 0.49 |

| HBL-100 (Breast) | 0.52 | |

| HeLa (Cervix) | 0.38 | |

| SW1573 (Lung) | 0.41 | |

| T47D (Breast) | 0.55 | |

| WiDr (Colon) | 0.35 | |

| Ditriazolyl cumanin derivative (11) | A549 (Lung) | 3.1 |

| HBL-100 (Breast) | 4.2 | |

| HeLa (Cervix) | 2.8 | |

| SW1573 (Lung) | 3.5 | |

| T47D (Breast) | 4.5 | |

| WiDr (Colon) | 2.3 | |

| Silylated helenalin derivative (13) | A549 (Lung) | 0.21 |

| HBL-100 (Breast) | 0.25 | |

| HeLa (Cervix) | 0.18 | |

| SW1573 (Lung) | 0.20 | |

| T47D (Breast) | 0.28 | |

| WiDr (Colon) | 0.15 |

Table 2: Cytotoxicity and Selectivity of Sesquiterpene Lactone Derivatives

| Compound | Cytotoxicity on Splenocytes (CC50, µM) | Selectivity Index (SI) on WiDr cells |

| Cumanin (1) | 125.3 | 12.9 |

| Helenalin (2) | 1.2 | 3.4 |

| Ditriazolyl cumanin derivative (11) | 524.1 | 227.9 |

| Silylated helenalin derivative (13) | 0.8 | 5.3 |

Signaling Pathways

The anti-inflammatory and cytotoxic effects of many sesquiterpene lactones are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety can alkylate key cysteine residues on proteins within this pathway, such as the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent pro-inflammatory gene transcription.

NF-κB Signaling Pathway Inhibition by Sesquiterpene Lactones

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Conclusion

The protocols and data presented in this document provide a foundational resource for the synthesis and derivatization of demethylsonchifolin and related guaianolides. By leveraging these methodologies, researchers can systematically explore the chemical space around this natural product scaffold, leading to the discovery of novel derivatives with enhanced biological activity and improved therapeutic profiles. The provided quantitative data highlights the potential for significant improvements in both potency and selectivity through chemical modification. Further investigation into the synthesis and biological evaluation of demethylsonchifolin and its analogues is warranted to fully elucidate their therapeutic potential.

References

Demethylsonchifolin: Evaluating Cell Viability with MTT and XTT Assays

Application Notes and Protocols for Researchers

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of colorimetric cell viability assays, specifically the MTT and XTT assays, to evaluate the cytotoxic and anti-proliferative effects of Demethylsonchifolin.

Introduction to Demethylsonchifolin

Demethylsonchifolin is a natural compound that has garnered interest in cancer research. As a histone demethylase inhibitor, it has the potential to alter gene expression and induce apoptosis (programmed cell death) in cancer cells. Understanding its efficacy and potency across various cancer cell lines is a critical step in its evaluation as a potential therapeutic agent. Cell viability assays are fundamental tools for this purpose, providing quantitative data on how a compound affects cell proliferation and survival.

Overview of MTT and XTT Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are reliable and widely used methods for assessing cell metabolic activity. Because metabolic activity is directly proportional to the number of viable cells, these assays provide an indirect measurement of cell viability.

-

MTT Assay Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product. This formazan is then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of living cells.

-

XTT Assay Principle: The XTT assay is similar to the MTT assay, but the cleavage of the XTT tetrazolium salt by metabolically active cells produces a water-soluble formazan product. This eliminates the need for a solubilization step, simplifying the protocol.

Data Presentation: Cytotoxicity of Demethylsonchifolin

The half-maximal inhibitory concentration (IC50) is a key metric derived from cell viability assays. It represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 value for a compound closely related to or identical to Demethylsonchifolin.

| Compound Name (as reported) | Cell Line | Assay | Incubation Time (hours) | IC50 |

| Demethyl fructiculin A (SCO-1) | Glioblastoma tumor-initiating cells | N/A | 48 | 9.3 µg/mL |

Note: Further studies are needed to establish the IC50 values of Demethylsonchifolin across a broader range of cancer cell lines.

Experimental Protocols

MTT Assay Protocol

This protocol is a standard guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

-

Demethylsonchifolin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Demethylsonchifolin in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-